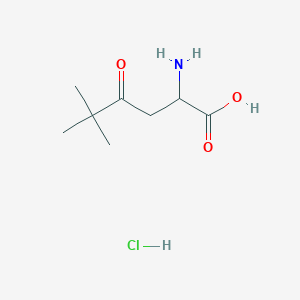
2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Descripción general
Descripción
2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, bromine atom, and carboxylic acid functional groups, making it a versatile molecule for chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the condensation of benzylamine with an aldehyde, followed by cyclization and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale production would also necessitate stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromine oxide.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Various substituted isoquinolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions and pathways.
Medicine
In medicine, derivatives of this compound may be investigated for their therapeutic potential. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions allows for the creation of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline derivatives: : Similar compounds include other tetrahydroisoquinolines with different substituents.
Brominated organic compounds: : Other brominated compounds with similar functional groups.
Uniqueness
2-((Benzyloxy)carbonyl)-6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its combination of functional groups and structural complexity
Propiedades
IUPAC Name |
6-bromo-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c19-14-6-7-15-13(10-14)8-9-20(16(15)17(21)22)18(23)24-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJIKVAZAMJUEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=C(C=C2)Br)C(=O)O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)


![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)
![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)
![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)
